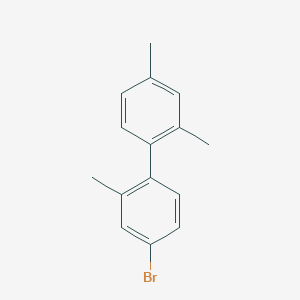
4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position and three methyl groups at the 2, 2’, and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For this specific compound, the reaction might involve 4-bromo-2,2’,4’-trimethylphenylboronic acid and a suitable aryl halide under mild conditions .
Industrial Production Methods
Industrial production of 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated biphenyl derivatives.
科学的研究の応用
4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals
作用機序
The mechanism of action of 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the additional methyl groups.
2,2’,4’-Trimethylbiphenyl: Similar structure but lacks the bromine atom.
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl: Similar structure with a different position of the methyl group
Uniqueness
4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl is unique due to the specific arrangement of the bromine atom and methyl groups, which confer distinct chemical and physical properties. This unique structure makes it valuable for specific applications in synthesis, research, and industry .
特性
分子式 |
C15H15Br |
|---|---|
分子量 |
275.18 g/mol |
IUPAC名 |
1-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-4-6-14(11(2)8-10)15-7-5-13(16)9-12(15)3/h4-9H,1-3H3 |
InChIキー |
CIILQCSDVOJEQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
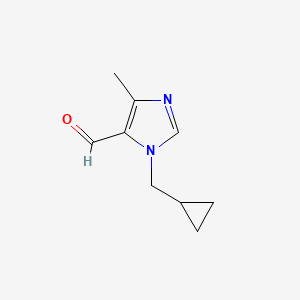
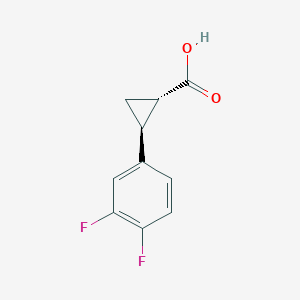
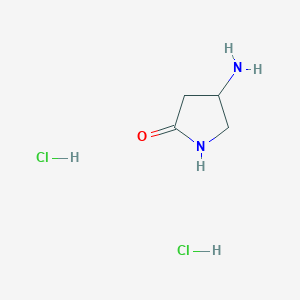
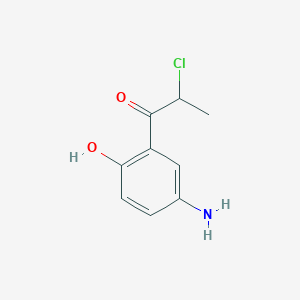
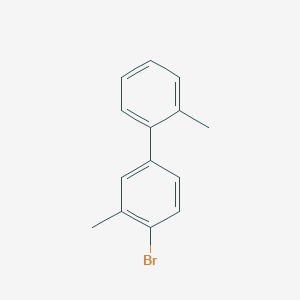
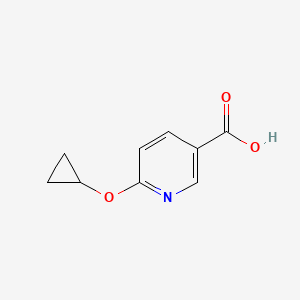
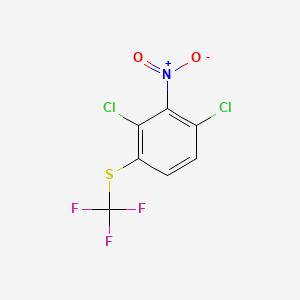
![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
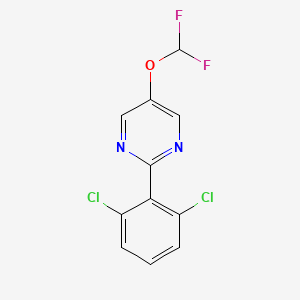
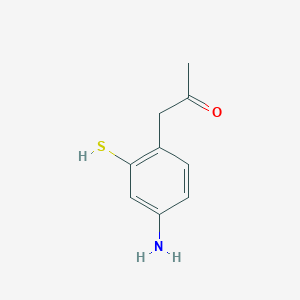
![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)
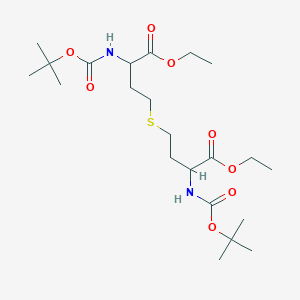
![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
